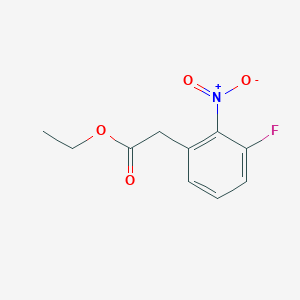

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-fluoro-2-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-2-16-9(13)6-7-4-3-5-8(11)10(7)12(14)15/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOENVZCZBYDNMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728308 | |

| Record name | Ethyl (3-fluoro-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944805-68-9 | |

| Record name | Ethyl (3-fluoro-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 3 Fluoro 2 Nitrophenyl Acetate

Established Synthetic Routes and Reaction Conditions

Traditional methods for the synthesis of Ethyl 2-(3-fluoro-2-nitrophenyl)acetate often rely on robust and well-understood, yet sometimes harsh, reaction conditions.

Nitration of Ethyl 2-fluorophenylacetate

The direct nitration of ethyl 2-fluorophenylacetate is a primary route to obtain this compound. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring: the fluorine atom and the ethyl acetate (B1210297) group (-CH₂COOEt).

The fluorine atom is an ortho-, para-directing deactivator. pressbooks.publibretexts.orgunizin.org This means that while it slows down the rate of electrophilic substitution compared to benzene (B151609), it directs the incoming electrophile to the positions ortho and para to itself. lumenlearning.com The ethyl acetate group is a meta-directing deactivator. libretexts.org The interplay of these directing effects determines the final position of the nitro group. In the case of ethyl 2-fluorophenylacetate, the fluorine at position 2 directs incoming electrophiles to positions 3 and 5 (ortho) and position 6 (para). The ethyl acetate group at position 1 directs to position 3 and 5 (meta). Therefore, the position ortho to the fluorine and meta to the ethyl acetate group (position 3) is electronically favored for nitration.

Standard nitrating conditions involve the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). frontiersin.org Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion.

Typical Reaction Conditions for Nitration:

| Reagents | Solvent | Temperature |

| Conc. HNO₃ / Conc. H₂SO₄ | None or inert solvent (e.g., dichloromethane) | 0 °C to room temperature |

The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of side products. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice water, and the product is extracted with a suitable organic solvent.

Other Aromatic Substitution Pathways

While direct nitration is the most common approach, other aromatic substitution pathways can be envisaged for the synthesis of this compound. One such alternative involves the substitution of a different leaving group on the aromatic ring with a nitro group. For instance, a diazotization-nitration sequence (Sandmeyer-type reaction) could be a potential route, although it is less direct. Another possibility is the nucleophilic aromatic substitution (SNAAr) on a suitably activated precursor, though this is less common for the introduction of a nitro group.

A patent describes a method for preparing 2-nitro substituted phenylacetonitrile (B145931) compounds through the reaction of a di-substituted nitrobenzene (B124822) with a cyanoacetic acid ester. google.com For example, 2,6-difluoronitrobenzene reacts with tert-butyl cyanoacetate, followed by further transformations to yield 3-fluoro-2-nitrophenylacetonitrile. google.com This intermediate could then potentially be hydrolyzed and esterified to give the target compound. Another patented method involves the synthesis of 2-nitro-4-substituted phenylacetic acids from 4-substituted halobenzenes, which are first nitrated and then subjected to substitution with a malonic ester derivative. google.comgoogle.com

Modern Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of nitroaromatic compounds.

Regioselective Synthesis Strategies

Achieving high regioselectivity in the nitration of substituted aromatics is a key challenge. nih.govresearchgate.net The directing effects of multiple substituents can sometimes lead to a mixture of isomers, necessitating tedious purification steps. Modern strategies to enhance regioselectivity include the use of milder nitrating agents and catalyst systems that can discriminate between different positions on the aromatic ring. cardiff.ac.uk

For instance, the use of trifluoromethanesulfonic acid (HOTf) as a catalyst with nitric acid in hexafluoroisopropanol (HFIP) or under solvent-free conditions has been shown to be a mild and efficient method for the nitration of various arenes. organic-chemistry.org This system allows for controllable mono- or dinitration by adjusting the amount of the catalyst. organic-chemistry.org

Catalytic Methodologies in Formation

The use of solid acid catalysts, such as zeolites, has gained traction in electrophilic aromatic substitution reactions, including nitration. cardiff.ac.uk Zeolites can offer shape-selectivity, favoring the formation of specific isomers that can fit within their porous structure. cardiff.ac.uk This approach can lead to higher yields of the desired product and simplifies catalyst recovery and reuse. cardiff.ac.uk

Perfluorinated rare earth metal catalysts have also been investigated for the nitration of aromatic compounds, offering an alternative to traditional acid catalysts. researchgate.net These catalysts can facilitate the reaction without the need for halogenated organic solvents. researchgate.net

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of synthesizing this compound, several strategies can be employed to make the process more sustainable.

The use of traditional nitrating agents like mixed acid generates significant amounts of acidic waste. frontiersin.org Modern approaches focus on developing catalyst-free nitration procedures or using recyclable catalysts. nih.gov Carrying out reactions in dilute aqueous nitric acid, where possible, can also improve the safety and environmental profile of the synthesis. nih.gov

Alternative activation methods such as ultrasonic irradiation and microwave assistance are being explored to enhance reaction rates and reduce energy consumption. nih.gov These techniques can often lead to shorter reaction times and higher yields.

Furthermore, the development of synthetic routes that minimize the use of hazardous solvents and reagents is a key aspect of green chemistry. Solvent-free reactions or the use of more environmentally benign solvents are preferred. google.com

Solvent-Free or Environmentally Benign Solvent Approaches

The principles of green chemistry strongly advocate for the reduction or elimination of hazardous solvents in chemical processes. sigmaaldrich.com Organic solvents are a major contributor to industrial waste, and many are volatile organic compounds (VOCs) that can have significant environmental and health impacts. pharmafeatures.comrsc.org Consequently, the development of synthetic routes for this compound would prioritize solvent-free conditions or the use of environmentally benign solvents.

Solvent-Free Reactions: A truly solvent-free approach is the most sustainable option, as it eliminates solvent waste at the source. pharmafeatures.com These reactions are often facilitated by methods such as grinding, ball milling, or heating the neat reactants, sometimes with a catalyst. This approach reduces waste, energy consumption, and potential risks of chemical exposure. pharmafeatures.com

Environmentally Benign Solvents: When a solvent is necessary to facilitate mixing and heat transfer, green alternatives to traditional hazardous solvents (like chlorinated hydrocarbons or aprotic polar solvents) are preferred. rsc.org Ideal green solvents are non-toxic, derived from renewable resources, biodegradable, and have a low environmental impact. sigmaaldrich.comnih.gov

Table 1: Examples of Environmentally Benign Solvents and Their Rationale

| Solvent | Rationale for "Green" Classification | Potential Application |

| Water | Non-toxic, non-flammable, abundant, and environmentally safe. nih.govnd.edu | Ideal for reactions with water-soluble starting materials or when using phase-transfer catalysts. |

| Ethanol (B145695) | Bio-based (produced from renewable feedstocks), low toxicity, biodegradable. sigmaaldrich.com | A versatile solvent for a wide range of organic reactions. |

| Ethyl Acetate | Bio-based alternatives are available, relatively low toxicity, and can be recycled. | Commonly used for extractions and as a reaction medium. |

| Supercritical CO₂ | Non-toxic, non-flammable, and sourced as a byproduct of other industries, resulting in no net increase in greenhouse gases. rsc.orgnd.edu | Can replace conventional organic solvents, particularly for extractions and reactions requiring specific solubility properties. |

The selection of a green solvent system for the synthesis of this compound would depend on the specific reaction mechanism, solubility of reactants, and reaction temperature. The goal is to match the solvent properties to the process needs while minimizing environmental footprint. sigmaaldrich.com

Atom Economy and Process Efficiency Studies

Beyond solvent choice, the intrinsic efficiency of a chemical reaction is a critical measure of its sustainability. Atom economy and process efficiency are key metrics used to evaluate the "greenness" of a synthetic route.

Atom Economy: Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. wikipedia.orgwordpress.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. wordpress.comlibretexts.org The calculation is:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

For example, addition reactions that combine all reactant atoms into the product have a 100% atom economy, representing the ideal scenario. libretexts.org In contrast, substitution or elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts. wikipedia.org Poor atom economy is a common issue in the synthesis of fine chemicals and pharmaceuticals, where complex multi-step syntheses can generate significant waste. wikipedia.org

Table 2: Illustrative Atom Economy Calculation for a Generic Ester Synthesis

This table demonstrates how atom economy would be calculated for a hypothetical synthesis of an ester, illustrating the principles that would apply to this compound.

| Reactant A (Acid) | Reactant B (Alcohol) | Desired Product (Ester) | Byproduct (Water) | % Atom Economy |

| Formula: R-COOH | Formula: R'-OH | Formula: R-COOR' | Formula: H₂O | (MW of Ester / (MW of Acid + MW of Alcohol)) * 100 |

| MW: 100 g/mol | MW: 50 g/mol | MW: 132 g/mol | MW: 18 g/mol | (132 / (100 + 50)) * 100 = 88% |

Note: This is a simplified, illustrative example. A real-world calculation would use the specific reactants for the synthesis of this compound.

Reactivity and Mechanistic Studies of Ethyl 2 3 Fluoro 2 Nitrophenyl Acetate

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo various reductive transformations, providing a gateway to a range of other functionalities, most notably the amino group.

Reduction to Amino Group via Catalytic Hydrogenation

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. masterorganicchemistry.com For Ethyl 2-(3-fluoro-2-nitrophenyl)acetate, this conversion to Ethyl 2-(2-amino-3-fluorophenyl)acetate is efficiently achieved through catalytic hydrogenation. wikipedia.org This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is typically carried out in a solvent such as ethanol (B145695), ethyl acetate (B1210297), or methanol (B129727) under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions can be optimized to ensure high yield and selectivity. The general transformation is depicted below:

Reaction Scheme for Catalytic Hydrogenation

| Reactant | Catalyst | Reagents | Solvent | Product |

| This compound | Pd/C, PtO₂, or Raney Ni | H₂ | Ethanol, Ethyl Acetate | Ethyl 2-(2-amino-3-fluorophenyl)acetate |

The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the metal catalyst. This facilitates the stepwise reduction of the nitro group to the corresponding amine. The resulting amino compound is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.

Other Reductive Pathways

Besides catalytic hydrogenation, the nitro group in this compound can be reduced to the amino group through other chemical methods. These alternative pathways are often employed when specific functional groups in the molecule are sensitive to catalytic hydrogenation conditions.

One common alternative is the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com For instance, the reduction with iron filings in a mixture of ethanol and acetic acid is a classic and effective method. Other reducing agents that can be used include sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂). masterorganicchemistry.comwikipedia.org These methods offer different levels of chemoselectivity and can be advantageous in multistep syntheses.

Partial reduction of the nitro group can also lead to other functional groups. Under controlled conditions, it is possible to obtain hydroxylamines or azo compounds, although the formation of the amine is the most common outcome for complete reduction. wikipedia.org

Reactions Involving the Fluoro Substituent

The fluorine atom on the aromatic ring is generally a poor leaving group. However, its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position.

Nucleophilic Aromatic Substitution Reactions

The electronic landscape of the aromatic ring in this compound is highly polarized due to the nitro group. This makes the carbon atom attached to the fluorine susceptible to attack by nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby facilitating the displacement of the fluoride (B91410) ion. libretexts.orgyoutube.com

A variety of nucleophiles can be used to displace the fluoro substituent, leading to a diverse range of substituted products. Common nucleophiles include alkoxides, phenoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) (NaOCH₃) in methanol would yield Ethyl 2-(3-methoxy-2-nitrophenyl)acetate.

General Scheme for Nucleophilic Aromatic Substitution

| Reactant | Nucleophile (Nu⁻) | Solvent | Product |

| This compound | RO⁻ (Alkoxides) | ROH | Ethyl 2-(3-alkoxy-2-nitrophenyl)acetate |

| R₂NH (Amines) | - | Ethyl 2-(3-(dialkylamino)-2-nitrophenyl)acetate | |

| RS⁻ (Thiolates) | - | Ethyl 2-(3-(alkylthio)-2-nitrophenyl)acetate |

The rate of these substitution reactions is highly dependent on the nature of the nucleophile and the reaction conditions. The position of the electron-withdrawing group is crucial; ortho and para positions to the leaving group are activating, while a meta position is not. masterorganicchemistry.com

Activation and Selective Functionalization

The primary mode of activation for the fluoro substituent is the presence of the ortho-nitro group. This inherent activation allows for selective functionalization at the C-3 position of the phenyl ring. By choosing the appropriate nucleophile, a wide array of functionalities can be introduced. This selective reactivity is a powerful tool in the synthesis of complex, highly substituted aromatic compounds. Further functionalization can be achieved by subsequent reactions on the newly introduced group or by transformations of the nitro and ester groups.

Ester Group Modifications

The ethyl ester group in this compound can undergo typical ester reactions, most notably hydrolysis.

Hydrolysis of the ester to the corresponding carboxylic acid, 2-(3-fluoro-2-nitrophenyl)acetic acid, can be achieved under either acidic or basic conditions. lumenlearning.comchemguide.co.uk

Acid-catalyzed hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). lumenlearning.comchemguide.co.uk The equilibrium can be shifted towards the products by using a large excess of water.

Base-catalyzed hydrolysis (Saponification) : This is an irreversible reaction where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). lumenlearning.comchemguide.co.uk The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. Saponification is often preferred due to its irreversibility and generally cleaner reaction profile. chemguide.co.uk

The resulting carboxylic acid can then be converted into other derivatives, such as acid chlorides, amides, or other esters, providing further avenues for molecular diversification.

| Reaction | Reagents | Products |

| Acidic Hydrolysis | H₂O, H⁺ (cat.) | 2-(3-fluoro-2-nitrophenyl)acetic acid + Ethanol |

| Basic Hydrolysis (Saponification) | 1. NaOH or KOH 2. H₃O⁺ | 2-(3-fluoro-2-nitrophenyl)acetic acid + Ethanol |

Hydrolysis to Carboxylic Acid

The ester functionality of this compound can be readily hydrolyzed to yield its corresponding carboxylic acid, 2-(3-fluoro-2-nitrophenyl)acetic acid, and ethanol. This transformation can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mechanism is a bimolecular acyl-oxygen fission (BAc2), which involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. epa.gov This forms a tetrahedral intermediate, which then collapses to release the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product. The presence of the electron-withdrawing nitro and fluoro groups on the phenyl ring enhances the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to unsubstituted analogs. semanticscholar.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., sulfuric acid) and water, the ester undergoes hydrolysis through a reversible process. youtube.com The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Following proton transfer steps, ethanol is eliminated as the leaving group, and deprotonation of the resulting carbonyl yields the carboxylic acid product. youtube.com

The general hydrolysis reaction is summarized below:

Scheme 1: General equation for the hydrolysis of this compound.

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol (R'-OH). This reaction is typically catalyzed by an acid or a base and is an equilibrium process.

The reaction can be represented as:

Scheme 2: General equation for the transesterification of this compound.

To drive the reaction toward the desired product, the equilibrium must be shifted. A common strategy is to use a large excess of the reactant alcohol or to remove the ethanol by-product as it forms, for example, through distillation. biofueljournal.com Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly employed. biofueljournal.com Studies on related nitrophenyl esters have also shown that lanthanide triflates, such as La(OTf)₃, can be exceptionally effective catalysts for methanolysis at ambient temperatures. researchgate.net

Table 1: Potential Products from Transesterification of this compound

| Reactant Alcohol | Product Ester |

| Methanol | Mthis compound |

| Propan-1-ol | Propyl 2-(3-fluoro-2-nitrophenyl)acetate |

| Butan-1-ol | Butyl 2-(3-fluoro-2-nitrophenyl)acetate |

| Isopropanol | Isopropyl 2-(3-fluoro-2-nitrophenyl)acetate |

Reactivity of the Aryl-Acetic Acid Moiety

The hydrolysis product, 2-(3-fluoro-2-nitrophenyl)acetic acid, is itself a reactive molecule with several functional sites for further chemical modification.

Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can undergo standard transformations. It can be converted back into an ester (esterification) by reacting with an alcohol under acidic conditions or by first converting it to a more reactive acid chloride (e.g., using thionyl chloride) followed by reaction with an alcohol. chemicalbook.com Similarly, it can be converted to amides by reacting the acid chloride with amines.

Reactivity of the Aromatic Ring:

Nitro Group Reduction: The ortho-nitro group is readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd), or metals in acidic media (e.g., Fe/CH₃COOH, Sn/HCl). smolecule.com This transformation is pivotal as it generates an aniline (B41778) derivative, which is a key precursor for the synthesis of nitrogen-containing heterocycles. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring is activated for nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the nitro group. This effect, combined with the ortho-positioning of the fluorine atom, makes the fluorine a viable leaving group that can be displaced by strong nucleophiles.

Cyclization Reactions and Heterocycle Formation

A significant application of this compound and its corresponding carboxylic acid is in the synthesis of heterocyclic compounds, particularly indoles and their derivatives. wikipedia.org The key transformation is a reductive cyclization.

The process begins with the reduction of the nitro group to an amine. The resulting intermediate, 2-(2-amino-3-fluorophenyl)acetic acid (or its ethyl ester), contains both an amine nucleophile and an electrophilic carboxylic acid (or ester) group in a sterically favorable arrangement for intramolecular cyclization. This intramolecular condensation (lactamization) proceeds to form a five-membered lactam ring, yielding 4-fluorooxindole. wikipedia.org This reaction provides a direct route to the oxindole (B195798) core structure, which is prevalent in many biologically active molecules.

Scheme 3: Reductive cyclization of 2-(3-fluoro-2-nitrophenyl)acetic acid to form 4-fluorooxindole.

Mechanistic Insights and Kinetic Investigations of Key Transformations

Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and yields.

Mechanism of Ester Hydrolysis: The hydrolysis of esters proceeds via a nucleophilic acyl substitution pathway. A key feature of this mechanism is the formation of a transient tetrahedral intermediate. semanticscholar.orgmdpi.com For esters with good leaving groups, such as those derived from nitrophenols, the rate-determining step is often the initial nucleophilic attack and the formation of this intermediate. mdpi.comresearchgate.net The subsequent collapse of the intermediate to expel the leaving group is typically rapid. mdpi.comresearchgate.net Computational and experimental studies on similar systems have highlighted the role of solvent molecules, particularly water, which can form hydrogen-bonded networks that catalyze the reaction by stabilizing charge in the transition state. mdpi.comnih.gov

Electronic Effects on Reactivity: The rate of hydrolysis is significantly influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups, like the nitro and fluoro groups present in the title compound, increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to a faster hydrolysis rate. The Hammett linear free-energy relationship can be used to quantify these electronic effects by correlating reaction rates with substituent constants (σ). semanticscholar.org Studies on the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters have demonstrated this correlation, showing that substrates with more strongly electron-withdrawing groups react faster. semanticscholar.org

Table 2: Representative Kinetic Data for Base-Catalyzed Hydrolysis of Substituted p-Nitrophenyl Benzoate Esters

| Substituent (X) on Benzoyl Group | Hammett Constant (σₚ) | Relative Rate Constant (k_rel) |

| -OCH₃ | -0.27 | 1 |

| -CH₃ | -0.17 | 1.8 |

| -H | 0.00 | 4.5 |

| -F | +0.06 | 6.2 |

| -Cl | +0.23 | 15.1 |

| -Br | +0.23 | 16.6 |

| -NO₂ | +0.78 | 245 |

Data adapted from studies on related systems to illustrate electronic trends. Actual values for the title compound may differ. The Hammett plot for such data typically shows a positive ρ value, indicating that the reaction is favored by electron-withdrawing substituents that stabilize the negative charge in the transition state. semanticscholar.org

Mechanism of Reductive Cyclization: The mechanism for the formation of 4-fluorooxindole begins with the multi-step reduction of the nitro group to an amine. The subsequent cyclization is an intramolecular nucleophilic acyl substitution. The nitrogen atom of the newly formed amino group acts as the nucleophile, attacking the carbonyl carbon of the side-chain ester or carboxylic acid. This forms a five-membered ring tetrahedral intermediate, which then eliminates ethanol or water to generate the stable amide bond of the oxindole ring.

Derivatization and Advanced Chemical Transformations of Ethyl 2 3 Fluoro 2 Nitrophenyl Acetate

Synthesis of Substituted Analogs and Homologs

The synthesis of analogs and homologs of Ethyl 2-(3-fluoro-2-nitrophenyl)acetate can be achieved through various established synthetic methodologies. Homologs, differing in the length of the ester alkyl chain, can be prepared by esterifying 2-(3-fluoro-2-nitrophenyl)acetic acid with different alcohols (e.g., methanol (B129727), propanol, butanol) under acidic conditions or via the acid chloride.

The synthesis of substituted analogs, where the substitution pattern on the aromatic ring is altered, requires starting from different precursors. For instance, the synthesis of the isomeric compound, ethyl 2-(4-fluoro-3-nitrophenyl)acetate, is accomplished by treating (4-fluoro-3-nitrophenyl)acetic acid with thionyl chloride followed by ethanol (B145695). This highlights a common pathway for this class of compounds: the esterification of the corresponding phenylacetic acid derivative.

Further derivatization can occur at the alpha-carbon of the acetate (B1210297) group. Under basic conditions, this carbon can be deprotonated to form an enolate, which can then react with various electrophiles to introduce new substituents. For example, alkylation with alkyl halides would yield α-substituted propionate (B1217596) or butyrate (B1204436) analogs.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is rich in functionality, offering several avenues for chemical modification. The primary sites for functionalization are the nitro group and the fluorine atom.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, a pivotal transformation that opens up a vast array of subsequent reactions. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere is a common and efficient method. nih.gov Chemical reduction methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also effective.

This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the aromatic ring. Furthermore, selective reduction of the nitro group to an intermediate oxidation state, such as a hydroxylamine, is also possible under controlled conditions with specific reducing agents, providing another route to novel derivatives. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom at the 3-position is strongly activated towards nucleophilic aromatic substitution (SNAr) by the ortho- and para-directing electron-withdrawing nitro group. masterorganicchemistry.comlibretexts.org This allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles. This reaction is a powerful tool for introducing diverse functionalities onto the benzene (B151609) ring. The reaction typically proceeds by the attack of a nucleophile on the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the fluoride leaving group. libretexts.org

Drawing analogy from similar systems like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a variety of nucleophiles can be employed. nih.govbeilstein-journals.orgresearchgate.net These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to generate the nucleophile in situ or to neutralize the liberated acid.

| Nucleophile | Reagent(s) | Solvent | Product Functional Group |

|---|---|---|---|

| Alkoxide | Methanol/KOH | Methanol | Methoxy Ether |

| Phenoxide | Phenol/K₂CO₃ | DMF | Phenoxy Ether |

| Thiophenoxide | Thiophenol/K₂CO₃ | DMF | Thiophenoxy Ether |

| Amine (Secondary) | Pyrrolidine/K₂CO₃ | DMF | Tertiary Amine (Pyrrolidinyl) |

| Amine (Primary) | Aniline (B41778)/K₂CO₃ | DMF | Secondary Amine (Anilino) |

Strategic Use as a Building Block in Complex Molecule Synthesis

The multiple functional handles on this compound make it a strategic precursor for the synthesis of more elaborate molecular structures, particularly polysubstituted aromatics and heterocyclic systems.

By combining the transformations described above, a diverse range of polysubstituted aromatic compounds can be accessed. A synthetic sequence could begin with the nucleophilic displacement of the fluorine atom, followed by the reduction of the nitro group. The resulting aniline derivative is a key intermediate itself. The amino group can be diazotized using nitrous acid (HNO₂) to form a diazonium salt. This diazonium salt can then undergo a variety of reactions (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions) to introduce a wide range of substituents, including halides, cyano, hydroxyl, and aryl groups, at the 2-position. This sequential functionalization provides a robust strategy for the controlled synthesis of highly decorated benzene rings.

This compound is an excellent starting material for the synthesis of various heterocyclic scaffolds. A common and powerful strategy involves the reductive cyclization of the molecule. wikipedia.org Upon reduction of the nitro group to an amine, the resulting ethyl 2-(2-amino-3-fluorophenyl)acetate can undergo spontaneous or induced intramolecular cyclization. The amino group can attack the ester carbonyl, leading to the formation of a lactam. This reaction provides a direct route to substituted oxindoles, which are core structures in many biologically active alkaloids and pharmaceutical agents.

Depending on the reaction conditions and subsequent modifications, other heterocyclic systems can also be targeted. For example, the corresponding 2-aminophenylacetic acid (obtained after ester hydrolysis) is a known precursor for quindoline (B1213401) and its derivatives. wikipedia.org Therefore, this compound serves as a valuable scaffold for generating novel chemical entities with potential applications in materials science and medicinal chemistry, without detailing specific biological activity.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.netresearchgate.net While direct participation of this compound in MCRs is not widely documented, its derivatives are well-suited for such transformations.

The most straightforward approach involves its conversion to ethyl 2-(2-amino-3-fluorophenyl)acetate. Anilines are common components in numerous MCRs. For instance, this derivative could serve as the amine component in the Doebner reaction, reacting with an aldehyde and pyruvic acid to form substituted quinolines. nih.gov It could also be employed in the Petasis (borono-Mannich) reaction or various Ugi-type MCRs to generate complex peptide-like structures or other highly functionalized molecules. nih.gov

Alternatively, the parent compound possesses an active methylene (B1212753) group that could potentially participate as the nucleophilic component in certain MCRs. For example, it could act as the C-H acid component in Knoevenagel-type condensations, which are often the initial step in MCR cascades, such as the Hantzsch dihydropyridine (B1217469) synthesis or Gewald aminothiophene synthesis, although this would require careful selection of reaction partners and conditions to favor this reactivity over reactions at the aromatic ring.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 3 Fluoro 2 Nitrophenyl Acetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For Ethyl 2-(3-fluoro-2-nitrophenyl)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete structural assignment.

Proton NMR (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons.

Ethyl Group: The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to resonate as a quartet due to coupling with the three methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet, coupling with the two methylene protons.

Methylene Bridge: The two protons of the methylene bridge (-CH₂-) attached to the aromatic ring are chemically equivalent and are expected to appear as a singlet.

Aromatic Protons: The three protons on the substituted phenyl ring will show a more complex splitting pattern due to both proton-proton and proton-fluorine coupling. Their chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the fluorine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- (Ethyl) | ~4.2 | Quartet (q) | ~7.1 |

| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | ~7.1 |

| -CH₂- (Bridge) | ~4.0 | Singlet (s) | - |

| Aromatic H | 7.2 - 8.0 | Multiplet (m) | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will be found further downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

Methylene Bridge Carbon: The carbon of the methylene bridge will also be deshielded.

Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region of the spectrum. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbons bearing the nitro and the acetate (B1210297) substituents will be significantly deshielded.

Carbonyl Carbon: The carbonyl carbon of the ester group is expected to be the most deshielded carbon in the molecule, appearing at the lowest field.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted nJC-F Coupling (Hz) |

|---|---|---|

| -CH₃ (Ethyl) | ~14 | - |

| -CH₂- (Ethyl) | ~62 | - |

| -CH₂- (Bridge) | ~40 | - |

| Aromatic C-F | ~160 | ~250 (¹J) |

| Aromatic C-NO₂ | ~150 | - |

| Other Aromatic C | 120 - 140 | 5 - 25 (²⁻⁴J) |

| C=O (Ester) | ~168 | - |

Fluorine-19 NMR (¹⁹F NMR) for Fluoro Group Analysis

¹⁹F NMR is a highly sensitive technique for detecting fluorine atoms in a molecule. In this compound, a single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the other substituents. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network within the molecule. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help to unravel the coupling relationships between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the ethyl group and the methylene bridge based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would confirm the molecular formula. The fragmentation pattern would likely involve the loss of characteristic neutral fragments.

Common fragmentation pathways for this molecule would include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of the entire ethyl group (-CH₂CH₃).

Cleavage of the bond between the methylene bridge and the phenyl ring.

Loss of the nitro group (-NO₂).

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

|---|---|---|

| [M]⁺ | 227.06 | - |

| [M - OCH₂CH₃]⁺ | 182.03 | -OCH₂CH₃ |

| [M - CH₂CH₃]⁺ | 198.04 | -CH₂CH₃ |

| [M - NO₂]⁺ | 181.07 | -NO₂ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Ester Group: A strong absorption band in the IR spectrum around 1730-1750 cm⁻¹ would be characteristic of the C=O stretching vibration of the ester carbonyl group. C-O stretching vibrations would also be observed in the 1000-1300 cm⁻¹ region.

Nitro Group: The nitro group will exhibit two strong characteristic stretching vibrations in the IR spectrum: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations of the aromatic ring would appear in the region of 1450-1600 cm⁻¹. C-H stretching vibrations of the aromatic protons would be observed above 3000 cm⁻¹.

C-F Bond: The C-F stretching vibration typically appears in the 1000-1400 cm⁻¹ region of the IR spectrum and can sometimes be difficult to distinguish from other absorptions in this fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the aromatic ring.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Ester (C=O) | Stretching | 1730 - 1750 (Strong) | 1730 - 1750 (Weak) |

| Nitro (asymm) | Stretching | 1520 - 1560 (Strong) | 1520 - 1560 (Medium) |

| Nitro (symm) | Stretching | 1340 - 1380 (Strong) | 1340 - 1380 (Strong) |

| Aromatic (C=C) | Stretching | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) |

| Aromatic (C-H) | Stretching | >3000 (Medium) | >3000 (Strong) |

| C-F | Stretching | 1000 - 1400 (Medium-Strong) | 1000 - 1400 (Weak) |

X-ray Crystallography for Solid-State Structure Determination

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and precise atomic coordinates for this particular compound are not available.

However, crystallographic studies have been successfully performed on structurally related nitroaromatic compounds. For instance, the crystal structure of Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate has been determined, revealing a monoclinic crystal system. nih.gov This highlights the feasibility of applying X-ray crystallography to this class of compounds. Should single crystals of this compound be obtained, a similar analysis would yield critical insights into its solid-state conformation and packing.

A hypothetical data table for X-ray crystallographic data is presented below to illustrate the type of information that would be obtained from such a study.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), that are sensitive to the chiral nature of molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a sample. Chiroptical spectroscopy is an essential tool for determining the enantiomeric purity and absolute configuration of chiral compounds.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit optical activity. Consequently, chiroptical spectroscopy is not an applicable technique for the direct characterization of this compound in its native form.

The relevance of chiroptical spectroscopy would arise if this compound were used as a starting material or intermediate in the synthesis of chiral derivatives. For example, if a subsequent reaction introduced a stereocenter into the molecule, the resulting enantiomers or diastereomers could be distinguished and characterized using techniques like CD spectroscopy. In such a research context, chiroptical methods would be indispensable for confirming the success of an asymmetric synthesis and for assigning the absolute stereochemistry of the products.

Computational and Theoretical Chemistry Studies on Ethyl 2 3 Fluoro 2 Nitrophenyl Acetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules like Ethyl 2-(3-fluoro-2-nitrophenyl)acetate. These calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds, all of which are fundamental to understanding the molecule's reactivity.

For similar nitroaromatic compounds, DFT calculations have been employed to model transition states and determine activation energies for various reactions. For instance, in a study on a related compound, DFT calculations were used to investigate the electronic properties and quantify electronic effects. researchgate.net The electronic properties, such as the dipole moment and molecular electrostatic potential (MEP), can be mapped to visualize electron-rich and electron-poor regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Key Electronic Parameters from DFT Calculations:

| Parameter | Significance |

| HOMO Energy | Highest Occupied Molecular Orbital energy; indicates the ability to donate electrons. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. For fluorinated organic molecules, techniques like 19F NMR spectroscopy are particularly important.

While a specific 19F NMR spectrum for this compound is not provided in the search results, studies on other fluorinated acetophenone (B1666503) derivatives have demonstrated the use of DFT calculations to support the analysis of NMR spectra. acs.org These calculations can help in understanding through-space spin-spin couplings, which are sensitive to the molecule's conformation. acs.org Similarly, computational methods can predict 1H and 13C NMR chemical shifts, as well as vibrational frequencies for comparison with IR spectroscopy.

Predicted vs. Experimental Spectroscopic Data (Hypothetical):

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

| ¹H NMR | Chemical Shifts (ppm) | - |

| ¹³C NMR | Chemical Shifts (ppm) | - |

| ¹⁹F NMR | Chemical Shift (ppm) | - |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | - |

Modeling of Reaction Pathways and Transition States

Theoretical modeling is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For esters like this compound, hydrolysis is a key reaction that can be studied computationally.

Research on the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) and S-ethyl trifluorothioacetate using DFT has shown that computational chemistry can be used to calculate the enthalpy of reaction and identify transition state structures. mdpi.comresearchgate.net These studies have highlighted the role of water networks in catalyzing the reaction and how the nature of the leaving group influences the reaction rate. mdpi.comresearchgate.net Similar approaches could be applied to this compound to understand its hydrolysis mechanism and the influence of the fluoro and nitro substituents on the reaction barrier.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its properties and reactivity. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For this compound, rotations around the C-C and C-O single bonds will lead to different spatial arrangements of the atoms.

Studies on 2'-fluoro-substituted acetophenone derivatives have utilized NMR spectroscopy, DFT calculations, and X-ray structural analysis to elucidate their conformational preferences. acs.org These studies revealed a preference for s-trans conformers, which was supported by the observation of through-space spin-spin couplings. acs.org Molecular dynamics (MD) simulations could further be employed to study the dynamic behavior of this compound in different solvents and at various temperatures, providing insights into its conformational landscape over time.

Structure-Reactivity Relationship (SAR) Derivation from a Chemical Perspective

Structure-reactivity relationship (SAR) studies aim to correlate a molecule's chemical structure with its reactivity. From a chemical perspective, this involves understanding how modifications to the molecular structure, such as the introduction of different substituents, affect its chemical properties and reaction kinetics.

For nitroaromatic esters, the position and nature of substituents on the phenyl ring significantly influence their reactivity. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom in this compound will impact the electrophilicity of the carbonyl carbon and the acidity of the α-protons. By computationally comparing the electronic properties and reaction barriers of a series of related compounds with varying substituents, a quantitative structure-reactivity relationship (QSRR) could be developed. This would allow for the prediction of reactivity for new, related compounds.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of polysubstituted aromatic compounds like Ethyl 2-(3-fluoro-2-nitrophenyl)acetate often presents challenges in achieving high regioselectivity and yield. Future research is expected to move beyond traditional nitration and esterification pathways to more sophisticated and selective methods.

Promising future strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has seen a rise in Csp²-Csp³ coupling reactions. inventivapharma.com A potential route could involve the Suzuki coupling of a suitably protected halo-acetate derivative with an appropriate boronic acid or ester of 3-fluoro-2-nitrotoluene, offering a modular and often milder alternative to classical methods. inventivapharma.com

Biocatalytic Synthesis: The use of engineered enzymes for "green" and highly selective synthesis is a rapidly growing field. nih.gov Research could focus on developing enzymatic cascades to convert precursors like L-phenylalanine derivatives into valuable phenylacetic acids. nih.gov A biocatalytic approach could offer unparalleled selectivity, avoiding the need for protecting groups and reducing hazardous waste.

Late-Stage Fluorination: Instead of starting with a fluorinated precursor, novel methods could introduce the fluorine atom at a later stage of the synthesis. The use of modern fluorinating agents like Selectfluor could allow for the direct fluorination of a nitro-phenylacetate substrate under specific conditions, providing a flexible route to this and other fluorinated analogues. researchgate.net

Exploration of Unconventional Reactivity Profiles

The specific arrangement of substituents in this compound creates a unique electronic landscape, opening avenues for exploring unconventional reactivity.

Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the ortho-nitro group strongly activates the aromatic ring for nucleophilic attack. This could facilitate the displacement of the fluorine atom by various nucleophiles (e.g., amines, alkoxides), a common strategy in the pharmaceutical and agrochemical industries for building molecular complexity. vapourtec.com The ortho-nitro group's proximity may also introduce interesting steric or electronic influences on the reaction rate and mechanism compared to para-substituted systems.

Nitro Group Transformations: The nitro group is exceptionally versatile. Beyond its activating effect, it can be readily reduced to an amine, which serves as a linchpin for a vast array of subsequent reactions (e.g., amide formation, diazotization). acs.org Furthermore, modern chemistry has revealed that nitroarenes can act as electrophilic partners in certain cross-coupling reactions, offering a direct method for C-C bond formation. mdpi.com

Benzylic Functionalization: The methylene (B1212753) group (—CH₂—) of the acetate (B1210297) side chain is activated by both the adjacent aromatic ring and the carbonyl group. This position is a prime target for deprotonation and subsequent reaction with electrophiles, allowing for the introduction of diverse functional groups alpha to the ester.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of nitroaromatic compounds are well-suited for modern high-throughput technologies like flow chemistry and automated synthesis.

Flow Chemistry: Many reactions involving nitroaromatic compounds, particularly nitration and reduction, are highly exothermic and can pose safety risks in traditional batch reactors. europa.euewadirect.com Continuous flow reactors offer superior heat and mass transfer, enabling these hazardous reactions to be performed safely and efficiently with precise control over temperature and pressure. acs.orgeuropa.euamt.uk The integration of the synthesis of this compound into a multi-step flow process could enhance safety, improve reproducibility, and allow for scalable production. vapourtec.comewadirect.com

Automated Synthesis: Automated synthesis platforms can accelerate the discovery process by enabling high-throughput screening of reaction conditions and the rapid generation of molecular libraries. scripps.eduresearchgate.net By using an automated system, researchers could efficiently explore the reactivity of this compound, for instance, by reacting it with a large array of different nucleophiles or in various coupling reactions to quickly identify derivatives with desired properties. scripps.edu

Potential Applications in Non-Biological Advanced Materials Science

The combination of a fluorinated and nitrated aromatic ring makes this compound an intriguing building block for advanced materials.

Fluorinated Polymers: Fluorine-containing polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govresearchgate.net After suitable modification (e.g., conversion of the ester to a polymerizable group), this compound could serve as a monomer for creating novel semi-fluorinated polymers. rsc.org Such materials could find applications in high-performance coatings, hydrophobic surfaces, or specialized membranes. researchgate.net

Optoelectronic Materials: Nitro-substituted π-electronic systems are known for their unique electronic and optical properties, stemming from the strong electron-withdrawing nature of the nitro group. mdpi.com Derivatives of this compound could be investigated for applications in organic electronics, such as components in nonlinear optical materials or as fluorescent sensors. For example, the fluorescence of certain polymers can be quenched by nitroaromatic compounds, a principle used in chemical sensing. mdpi.com

Contribution to Fundamental Organic Chemistry Principles

Beyond its potential applications, this compound serves as an excellent model system for studying fundamental principles of physical organic chemistry.

The Ortho Effect: The presence of two adjacent substituents (fluoro and nitro) next to the ethyl acetate side chain makes this an ideal substrate to study the "ortho effect." This phenomenon involves a combination of steric and electronic effects that are unique to ortho-substituted benzene (B151609) derivatives. vedantu.comwikipedia.org Research could investigate how the ortho substituents force the acetate side chain to twist out of the plane of the aromatic ring, thereby altering its reactivity and spectroscopic properties. wikipedia.org

Interplay of Electronic Effects: The molecule provides a platform to study the competing and complementary electronic effects of its substituents. The nitro group is a strong deactivating group through both inductive and resonance effects, while the fluorine atom is deactivating by induction but weakly donating by resonance. wikipedia.orglibretexts.org Studying the regioselectivity of further electrophilic aromatic substitution on this molecule would provide valuable data on how these competing influences direct incoming electrophiles. youtube.com

Mechanistic Studies: Substituted phenylacetates are often used as model substrates in mechanistic studies, such as investigations into hydrolysis reaction kinetics. mdpi.comresearchgate.net The electronic perturbations caused by the fluoro and nitro groups would significantly influence the stability of intermediates and transition states in such reactions, allowing for detailed studies of structure-reactivity relationships. researchgate.net

Q & A

How can researchers optimize the synthesis of Ethyl 2-(3-fluoro-2-nitrophenyl)acetate to achieve high yields and purity?

Answer:

Key parameters include reaction temperature, solvent selection, and catalyst choice. For example, evidence from a related fluorinated nitroaromatic ester synthesis (methyl 2-cyano-2-(3-(3-ethylureido)-2-nitrophenyl)acetate) highlights the use of DMF as a solvent, potassium carbonate as a base, and controlled heating at 80°C for 16 hours to achieve ~68% yield . Purification via silica gel chromatography (0–20% ethyl acetate/hexanes) is critical for removing byproducts. Researchers should monitor reaction progress using HPLC-MS to track intermediates and optimize stoichiometric ratios of reagents like methyl 2-isocyanoacetate .

What advanced techniques are recommended for resolving contradictions in spectroscopic data during structural characterization?

Answer:

Conflicting NMR or mass spectrometry data can arise from isomerism or impurities. Use multi-dimensional NMR (e.g., - HSQC, NOESY) to distinguish between regioisomers or confirm fluorine substitution patterns. X-ray crystallography via SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural resolution . For instance, SHELX workflows are robust for nitroaromatic compounds, enabling precise determination of bond angles and torsion angles critical for validating the 3-fluoro-2-nitrophenyl moiety .

How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies. For example, the electron-withdrawing nitro and fluorine groups significantly lower the energy barrier for nucleophilic attack at the carbonyl carbon. Researchers should compare Fukui indices to identify electrophilic hotspots and predict regioselectivity in reactions like hydrolysis or amidation .

What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

Perform accelerated stability studies using HPLC-UV to quantify degradation products. For example, nitro group reduction under acidic conditions (pH < 3) may yield amine derivatives, while basic conditions (pH > 10) could hydrolyze the ester moiety. Thermoanalytical techniques like Differential Scanning Calorimetry (DSC) assess thermal decomposition thresholds. Reference studies on structurally similar compounds (e.g., Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate) show decomposition above 150°C .

How can researchers design experiments to evaluate the biological activity of derivatives of this compound?

Answer:

Derivatives (e.g., amine-reduced analogs) should be screened against target enzymes or receptors using in vitro assays. For example:

- Enzyme inhibition: Measure IC values against kinases or proteases via fluorescence polarization.

- Cellular assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with control compounds like Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, which exhibits anti-inflammatory activity .

- ADMET profiling: Use Caco-2 permeability assays and microsomal stability tests to prioritize lead candidates.

What strategies mitigate challenges in regioselective functionalization of the aromatic ring?

Answer:

The fluorine and nitro groups direct electrophilic substitution to specific positions. For example:

- Nitration: The meta position to fluorine is favored due to its electron-withdrawing effect.

- Suzuki coupling: Use Pd catalysts to functionalize the ortho position relative to nitro.

Validate regioselectivity via -NMR and X-ray crystallography. Evidence from Ethyl 2-bromo-2-(4-chlorophenyl)acetate shows halogen-directed coupling efficiency .

How can researchers address discrepancies in reported synthetic yields for similar nitroaromatic esters?

Answer:

Contradictions often arise from impurities in starting materials or unoptimized workup procedures. Implement Quality-by-Design (QbD) principles:

- Design of Experiments (DoE): Use factorial designs to test variables like solvent polarity (e.g., ethyl acetate vs. THF) and catalyst loading.

- In-line analytics: Employ PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

Cross-reference protocols from analogs like methyl 2-cyano-2-(2,3-difluoro-6-nitrophenyl)acetate, where yield variations correlate with reaction time and temperature .

What advanced spectroscopic techniques confirm the absence of tautomeric forms in solution?

Answer:

Dynamic NMR (-VT NMR) can detect tautomerization by observing temperature-dependent chemical shifts. For nitroaromatic esters, -NMR distinguishes nitro group resonance patterns from potential aci-nitro forms. Compare with data from 5-fluoro-2-nitrophenylacetic acid, where no tautomerism was observed in DMSO-d .

How can green chemistry principles be applied to the synthesis of this compound?

Answer:

Replace traditional solvents (DMF, THF) with biodegradable alternatives like cyclopentyl methyl ether (CPME). Catalytic methods (e.g., enzyme-mediated esterification) reduce waste. Evidence from Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate synthesis highlights microwave-assisted reactions to shorten reaction times and improve energy efficiency .

What comparative studies are essential for understanding structure-activity relationships (SAR) in fluorinated nitroaromatic esters?

Answer:

Systematically vary substituents (e.g., replace fluorine with chlorine or methyl) and assess biological/physical properties. For example:

- LogP measurements: Compare lipophilicity trends using HPLC retention times.

- Electronic effects: Calculate Hammett constants () for substituents to correlate with reactivity.

Studies on Ethyl 2-(2-bromo-4-chlorophenyl)acetate demonstrate halogen substitution’s impact on antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.